N-(2-Bromo-3-methylphenyl)oxetan-3-amine
Description
N-(2-Bromo-3-methylphenyl)oxetan-3-amine is a brominated aromatic amine featuring an oxetane ring (a four-membered oxygen-containing heterocycle) attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 242.11 g/mol (as inferred from analogs in –13). The compound combines a 2-bromo-3-methylphenyl group with the oxetan-3-amine moiety, making it a versatile intermediate in medicinal chemistry and materials science. The oxetane ring enhances solubility and metabolic stability, while the bromine and methyl groups influence electronic and steric properties, affecting reactivity and binding interactions .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
N-(2-bromo-3-methylphenyl)oxetan-3-amine |
InChI |
InChI=1S/C10H12BrNO/c1-7-3-2-4-9(10(7)11)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
CNPPHONVVFFYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2COC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of N-(2-Bromo-3-methylphenyl)oxetan-3-amine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3-methylphenyl)oxetan-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxetanes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-Bromo-3-methylphenyl)oxetan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-methylphenyl)oxetan-3-amine involves its interaction with specific molecular targets. The bromine and amine groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The oxetane ring can also undergo ring-opening reactions, which may be relevant in certain biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Functional Group Isomers
N-(3-Bromobenzyl)oxetan-3-amine (CAS: 1339688-91-3)
- Structure : Features a benzyl group (CH₂-C₆H₄) with bromine at the meta position.
- Properties : Molecular weight = 242.11 g/mol (same as the target compound), but the benzyl group increases hydrophobicity compared to the phenyl group in the target compound.
- Applications : Used as a building block in palladium-catalyzed cross-coupling reactions, leveraging the bromine for further functionalization .
N-(4-Bromo-2-methylphenyl)oxetan-3-amine (CAS: 1341350-88-6)
- Structure : Bromine at the para position and methyl at the ortho position on the phenyl ring.
- Impact : The para-bromo substituent alters electronic effects (e.g., resonance vs. inductive) compared to ortho-bromo in the target compound. This positional difference may influence crystal packing and intermolecular interactions .
N-(2-Chlorobenzyl)oxetan-3-amine (CAS: Not listed)
- Structure : Chlorine replaces bromine on the benzyl group.
- Properties: Lower molecular weight (197.66 g/mol) and reduced steric bulk compared to brominated analogs.
Halogen-Substituted Derivatives
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